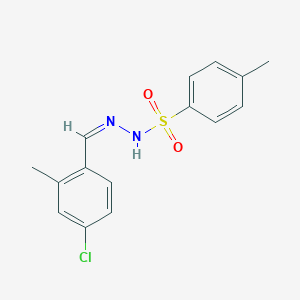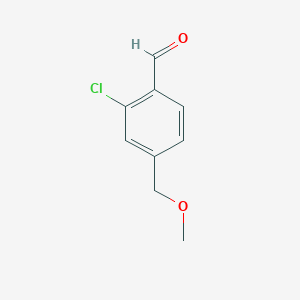
2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene” is a compound that contains a trifluoromethoxy group . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular formula of “this compound” is C14H11F3O . The molecular weight is 252.232 Da .Chemical Reactions Analysis
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Mécanisme D'action
Target of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the SM coupling .
Mode of Action
In the context of the SM coupling, the 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene may act as an electrophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the organoboron reagents, which are nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
The primary result of the action of this compound in the context of SM coupling is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific catalyst used . The SM coupling, for instance, is known for its mild and functional group tolerant reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and its low toxicity makes it safe to use in the laboratory. It is also a versatile reagent, and it can be used in a wide range of reactions. However, it is not suitable for reactions that require high temperatures or pressures, and it is not suitable for reactions that require a high degree of selectivity.
Orientations Futures
2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene has a wide range of potential applications in scientific research. It could be used in the synthesis of novel compounds, such as pharmaceuticals and fragrances. It could also be used as a catalyst in the production of polymers and other materials. Additionally, it could be used in the development of new analytical techniques, such as chromatography and mass spectrometry. Finally, it could be used in the development of new synthetic methods, such as organometallic and organocatalytic reactions.
Méthodes De Synthèse
2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can be synthesized from the reaction of 2,4-difluorobenzaldehyde and benzyl bromide in the presence of a base such as potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction with an organic solvent, such as ethyl acetate.
Applications De Recherche Scientifique
2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for chromatography and other analytical techniques, and as a catalyst in the production of pharmaceuticals and other compounds. It is also used in the synthesis of other compounds, such as dyes, fragrances, and pharmaceuticals.
Safety and Hazards
The safety data sheet for a similar compound, benzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
4-fluoro-2-phenylmethoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIHZTZWQTRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














